Isoamyldimethylsulfonium iodide
Description
This article instead focuses on structurally or functionally analogous iodide compounds discussed in recent research, particularly Schiff base-based iodide conductors, to infer comparative insights.
Properties
CAS No. |
73927-17-0 |
|---|---|
Molecular Formula |
C7H17IS |
Molecular Weight |
260.18 g/mol |
IUPAC Name |
dimethyl(3-methylbutyl)sulfanium;iodide |
InChI |
InChI=1S/C7H17S.HI/c1-7(2)5-6-8(3)4;/h7H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
VSLAGDVHGPDWLE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC[S+](C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoamyldimethylsulfonium iodide can be synthesized through the reaction of isoamyl alcohol with dimethyl sulfide in the presence of an iodinating agent such as iodine or hydroiodic acid. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired sulfonium salt after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: Isoamyldimethylsulfonium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of various sulfonium derivatives.
Oxidation Reactions: The sulfur atom in the sulfonium salt can be oxidized to form sulfoxides or sulfones.
Cyclization Reactions: this compound is commonly used in the Corey-Chaykovsky reaction to form epoxides from aldehydes or ketones.
Common Reagents and Conditions:
Nucleophiles: Such as halides, cyanides, and thiolates for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Bases: Such as sodium hydroxide or potassium tert-butoxide for cyclization reactions.
Major Products:
Epoxides: Formed through the Corey-Chaykovsky reaction.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Various Sulfonium Derivatives: Formed through substitution reactions.
Scientific Research Applications
Isoamyldimethylsulfonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of epoxides and other cyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatility in chemical transformations.
Mechanism of Action
The mechanism by which isoamyldimethylsulfonium iodide exerts its effects involves the formation of a sulfonium ylide intermediate. This intermediate can undergo nucleophilic attack by various electrophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Structural and Ionic Conductivity Profiles
The provided evidence highlights two Schiff base iodide compounds ([m-BrBz-1-APy]I₃ (Compound 1) and [o-FBz-1-APy]I₃ (Compound 2)) with high iodide ion conductivity. Their structures feature supramolecular channels formed by Schiff base cations, enabling iodide ion migration. Key comparative data are summarized below:
Key Observations :
- Superior Conductivity : Compound 2 exhibits a conductivity three orders of magnitude higher than CuPbI₃ and six times higher than [Mn(en)₃]I₂, attributed to its optimized channel dimensions and low activation energy .
- Structure-Function Relationship : Larger channels in Compound 2 reduce steric hindrance, enhancing iodide mobility compared to Compound 1 .
Dielectric Properties and Ion Migration Mechanisms
Dielectric relaxation studies reveal that both Schiff base compounds exhibit extrinsic ion migration mechanisms, dominated by electrode polarization at low frequencies. The activation energy for dielectric relaxation (0.25–0.28 eV) aligns with ionic migration values, confirming iodide mobility as the primary conduction pathway .
Implications for Sulfonium-Based Iodide Conductors
Sulfonium cations, with their bulky alkyl groups, may require tailored channel architectures to minimize steric effects and maximize iodide mobility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
